molecular formula C9H18N2Si B1220258 1-(tert-Butyldimethylsilyl)-1H-imidazole CAS No. 54925-64-3

1-(tert-Butyldimethylsilyl)-1H-imidazole

Katalognummer: B1220258
CAS-Nummer: 54925-64-3
Molekulargewicht: 182.34 g/mol
InChI-Schlüssel: VUENSYJCBOSTCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butyldimethylsilyl)-1H-imidazole is an organosilicon compound that features a tert-butyldimethylsilyl group attached to an imidazole ring. This compound is widely used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(tert-Butyldimethylsilyl)-1H-imidazole can be synthesized by reacting imidazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen) at room temperature. The reaction proceeds as follows: [ \text{Imidazole} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butyldimethylsilyl)-1H-imidazole primarily undergoes substitution reactions, particularly nucleophilic substitution, where the tert-butyldimethylsilyl group is replaced by other nucleophiles. It can also participate in silylation reactions, where it acts as a silylating agent to protect hydroxyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction typically occurs in the presence of a base such as imidazole or triethylamine.

    Silylation: The compound can silylate hydroxyl groups in the presence of a base and an organic solvent like dichloromethane.

Major Products:

    Nucleophilic Substitution: The major products are the corresponding silyl ethers, amines, or thiols, depending on the nucleophile used.

    Silylation: The major product is the silylated derivative of the hydroxyl compound.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyldimethylsilyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is widely used as a protecting group for hydroxyl functionalities in organic synthesis. This allows for selective reactions to occur without interference from hydroxyl groups.

    Biology: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-imidazole involves the formation of a stable silyl ether bond with hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the bulky nature of the tert-butyl group, which shields the silicon atom from nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

    Trimethylsilyl chloride: Another silylating agent, but less bulky and less stable compared to tert-butyldimethylsilyl chloride.

    Triethylsilyl chloride: Similar to tert-butyldimethylsilyl chloride but with different steric properties.

    tert-Butyldiphenylsilyl chloride: A bulkier silylating agent that provides even greater stability to the protected hydroxyl group.

Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-imidazole is unique due to its optimal balance of steric hindrance and stability, making it a preferred choice for protecting hydroxyl groups in complex organic syntheses. Its stability under both acidic and basic conditions further enhances its utility in various chemical reactions.

Biologische Aktivität

1-(tert-Butyldimethylsilyl)-1H-imidazole is a compound that has garnered attention due to its diverse biological activities, particularly in the context of drug development and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound (C9H18N2Si) is a silylated imidazole derivative. Its structure is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. This modification also influences its interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and the biosynthesis of steroid hormones. The compound has been identified as a potential inhibitor of CYP121, an enzyme essential for the viability of Mycobacterium tuberculosis (Mtb) .

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

CompoundEnzyme TargetInhibition Potency (IC50)Reference
This compoundCYP1212.7 µM
EconazoleCYP12110 µM
KetoconazoleCYP1215 µM

The inhibition of CYP121 by this compound suggests its potential role as an antimicrobial agent against tuberculosis, especially in light of rising antibiotic resistance.

Antimycobacterial Activity

In studies evaluating the antimycobacterial properties of imidazole derivatives, this compound has shown promising results in reducing the intracellular replication of M. bovis BCG in macrophages. This finding highlights its potential as a lead compound for developing new treatments against tuberculosis .

Case Study: Antimycobacterial Efficacy

In a controlled study, researchers treated infected macrophages with varying concentrations of this compound. The results indicated a dose-dependent reduction in bacterial load, demonstrating significant efficacy compared to untreated controls.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Binding : The compound binds to the active site of CYP121, inhibiting its function and thus disrupting the metabolic processes essential for Mtb survival.
  • Hydrophobic Interactions : The tert-butyldimethylsilyl group enhances hydrophobic interactions with the enzyme, facilitating stronger binding and increased inhibition potency.

Eigenschaften

IUPAC Name

tert-butyl-imidazol-1-yl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)11-7-6-10-8-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUENSYJCBOSTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203438
Record name N-tert-Butyldimethylsilylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54925-64-3
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54925-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyldimethylsilylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyldimethylsilylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyldimethylsilyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYLDIMETHYLSILYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV8B14J7IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyldimethylsilyl)-1H-imidazole
Reactant of Route 2
1-(tert-Butyldimethylsilyl)-1H-imidazole
Reactant of Route 3
1-(tert-Butyldimethylsilyl)-1H-imidazole
Reactant of Route 4
1-(tert-Butyldimethylsilyl)-1H-imidazole
Reactant of Route 5
1-(tert-Butyldimethylsilyl)-1H-imidazole
Reactant of Route 6
1-(tert-Butyldimethylsilyl)-1H-imidazole
Customer
Q & A

Q1: Why is 1-(tert-Butyldimethylsilyl)-1H-imidazole used in the analysis of short-chain fatty acids?

A1: Short-chain fatty acids (SCFAs) are polar and volatile, making them challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS). Derivatization, the process of chemically modifying a compound to improve its analytical properties, is often employed.

Q2: What are the advantages of using this compound for SCFA derivatization compared to other derivatizing agents?

A: While the provided research [] doesn't directly compare this compound to other derivatizing agents, it highlights the effectiveness of this compound in achieving "outstanding resolution, excellent linearity, and good detection limits." Further research comparing different derivatization methods for SCFA analysis would be needed to provide a comprehensive comparison.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.